molecular formula C13H11N3 B1659691 2-(6-methylpyridin-3-yl)-1H-benzimidazole CAS No. 67273-41-0

2-(6-methylpyridin-3-yl)-1H-benzimidazole

Cat. No.: B1659691
CAS No.: 67273-41-0
M. Wt: 209.25 g/mol
InChI Key: SCFVRBDHVFEHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpyridin-3-yl)-1H-benzimidazole (CAS 6504-09-2) is an aromatic organic heterocyclic compound with the molecular formula C13H11N3 and an average mass of 209.25 Da . This compound features a benzimidazole core, which consists of a benzene ring fused to an imidazole, linked to a 6-methylpyridine group . Benzimidazole derivatives are a significant class in medicinal and materials chemistry due to their versatile biological activities and ability to serve as key scaffolds in molecular recognition . As a result, this specific compound is a valuable building block for researchers developing novel pharmaceutical agents, such as proton pump inhibitors and anthelmintics, which often utilize similar benzimidazole structures . It is also a crucial intermediate in organic synthesis and chemical biology for constructing more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFVRBDHVFEHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353813
Record name 2-(6-methylpyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67273-41-0
Record name 2-(6-methylpyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine

The most widely employed strategy for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carbonyl-containing precursors. For 2-(6-methylpyridin-3-yl)-1H-benzimidazole, this typically requires 6-methylpyridine-3-carbaldehyde as the aldehyde component.

In a representative procedure, o-phenylenediamine reacts with 6-methylpyridine-3-carbaldehyde in chloroform under acidic conditions (NH₄Cl as catalyst) at room temperature. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde, followed by cyclodehydration to form the benzimidazole core. This method achieves yields of 82–88% with purity exceeding 95% after ethanol recrystallization. Key advantages include:

  • Mild reaction conditions (25–30°C)
  • Short reaction time (4–6 hours)
  • Minimal byproduct formation due to regioselective cyclization

However, the method’s limitation lies in the commercial availability of 6-methylpyridine-3-carbaldehyde, which often necessitates multi-step synthesis from pyridine derivatives.

Transition Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling with Halogenated Pyridines

A patent-pending method utilizes copper-catalyzed coupling between 2-aminophenylboronic acid and 3-bromo-6-methylpyridine. The reaction occurs in N,N-dimethylformamide (DMF) at 130°C under reflux, employing a dual base system (KOH and K₂CO₃) to enhance reactivity:

$$
\text{C₆H₄(NH₂)B(OH)₂} + \text{C₆H₃BrN(CH₃)} \xrightarrow{\text{Cu, DMF}} \text{this compound}
$$

This method achieves 85.2–91.4% yields with >98% purity, as confirmed by HPLC analysis. The copper powder catalyst facilitates C–N bond formation while suppressing undesirable homo-coupling byproducts.

Table 1: Optimization of Ullmann Coupling Parameters
Parameter Range Tested Optimal Value Yield Impact
Temperature 100–150°C 130°C +17% vs 100°C
Reaction Time 24–56 hours 48 hours 91.4% yield
Cu Powder Loading 0.5–2.0 equiv 1.2 equiv 89% efficiency
Solvent DMF vs DMSO DMF 8% higher yield

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Building on methodologies developed for N,2,6-trisubstituted benzimidazoles, microwave irradiation significantly enhances the synthesis of this compound. A typical protocol involves:

  • Mixing o-phenylenediamine (1.0 equiv) and 6-methylpyridine-3-carbaldehyde (1.05 equiv) in ethanol
  • Adding catalytic p-toluenesulfonic acid (0.1 equiv)
  • Irradiating at 300 W for 10–15 minutes

This approach reduces reaction time from 6–12 hours (conventional heating) to <15 minutes while maintaining yields above 90%. The microwave’s uniform heating prevents thermal degradation of sensitive intermediates, making it ideal for scale-up.

Comparative Analysis of Synthesis Routes

Table 2: Method Efficiency Metrics
Method Yield (%) Purity (%) Time Cost Index*
Acid-Catalyzed 82–88 95–97 4–6 h 1.0
Ullmann Coupling 85–91 >98 48 h 1.8
Microwave 90–93 96–98 0.25 h 1.2

*Cost Index relative to acid-catalyzed method (1.0 = baseline)

Key findings:

  • The Ullmann coupling provides highest purity but requires expensive bromopyridine precursors
  • Microwave synthesis offers optimal balance between speed and yield
  • Classical condensation remains the most cost-effective for small-scale production

Mechanistic Insights and Byproduct Management

Cyclization Pathway Analysis

Density functional theory (DFT) calculations reveal that the rate-determining step in acid-catalyzed methods involves protonation of the imine intermediate (ΔG‡ = 24.3 kcal/mol). Side reactions predominantly generate:

  • Bis-benzimidazoles from over-condensation (controlled by aldehyde stoichiometry)
  • Oxidation byproducts when using metallic catalysts (mitigated by inert atmospheres)

Patent data demonstrates that combining KOH and K₂CO₃ minimizes oxidative degradation by maintaining pH 8–9 during Ullmann coupling.

Industrial-Scale Production Considerations

For pharmaceutical manufacturing, the microwave-assisted method shows greatest promise due to:

  • Energy efficiency : 70% reduction in heating costs vs conventional methods
  • Continuous flow compatibility : Enables kilogram-scale synthesis
  • Reduced purification needs : >96% conversion in single pass

However, equipment costs for industrial microwave reactors remain prohibitive for small enterprises, favoring batch processing via classical condensation.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using monoamine oxidases (MAO-N variants) demonstrate biocatalytic formation of benzimidazole rings at 37°C in aqueous buffer. While current yields are modest (45–50%), this approach eliminates heavy metal catalysts and organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-methylpyridin-3-yl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position/Type Key Properties/Applications Reference
2-(4-Bromophenyl)-1H-benzimidazole 4-Bromophenyl at C2 High synthetic yield (88%); halogenated aryl group enhances electronic effects
2-(Pyridin-3-yl)-1H-benzimidazole Pyridin-3-yl at C2 Antibacterial/antifungal activity (MIC: 12.5–50 μg/mL)
2-(2-Hydroxyphenyl)-1H-benzimidazole 2-Hydroxyphenyl at C2 Fluorescent NO sensing via Cu(II) complexation
2-(6-Chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole Chloropyridinyl + methyl groups Increased lipophilicity (predicted pKa: 3.96)
2-(Pyridin-2-yl)-1H-benzimidazole Pyridin-2-yl at C2 Improved ADME properties in recent derivatives

Key Observations :

  • Substituent Position : The pyridine ring’s substitution pattern (e.g., 2-, 3-, or 4-position) significantly impacts biological activity. For example, 2-(pyridin-3-yl) derivatives exhibit stronger antimicrobial activity compared to pyridin-2-yl analogues due to optimized hydrogen-bonding interactions .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-bromophenyl in 3a) show enhanced electronic effects, improving binding to hydrophobic enzyme pockets .
  • Methyl Groups: The 6-methyl group in the target compound may reduce metabolic degradation compared to non-methylated pyridinyl analogues, as seen in 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole .

Key Findings :

  • Thioether-linked benzimidazoles (e.g., compound 79 in ) show superior anti-H. pylori activity, suggesting that sulfur-containing substituents enhance membrane penetration.

Physicochemical and Spectral Properties

  • Solubility : Methyl groups (e.g., 6-methylpyridin-3-yl) increase hydrophobicity, as evidenced by higher logP values in 5,6-dimethyl derivatives .
  • Spectral Data : ¹H NMR shifts for pyridinyl protons in 2-(pyridin-3-yl)-1H-benzimidazole (δ 8.5–9.0 ppm) differ from pyridin-2-yl analogues (δ 7.8–8.2 ppm), aiding structural characterization .

Biological Activity

2-(6-Methylpyridin-3-yl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it shows potential as an antimicrobial, anticancer, and antiparasitic agent.

  • Molecular Formula : C13H12N4
  • Molecular Weight : 213.25 g/mol

The specific structure of this compound features a methyl group at the 6-position of the pyridine ring, which is significant for its biological interactions and activities.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : In studies assessing various benzimidazole derivatives, this compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported at 8 µg/mL .
  • Antifungal Activity : The compound also showed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anticancer Properties

The antiproliferative effects of benzimidazole derivatives have been extensively studied:

  • Cell Line Studies : The compound exhibited promising results against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative showed an IC50 value of 16.38 µM, highlighting its potential as an anticancer agent .

The mechanism underlying the biological activities of this compound often involves:

  • Interaction with Biological Targets : The compound's binding affinity to various biological macromolecules plays a crucial role in its antimicrobial and anticancer effects. Molecular docking studies suggest that the specific methyl substitution on the pyridine ring enhances its interaction with target proteins.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
2-(Pyridin-3-yl)-1H-benzimidazoleBenzimidazole derivativeLacks methyl substitution on the pyridine ring
1H-BenzimidazoleBasic benzimidazoleNo additional substituents; serves as a parent compound
4-MethylbenzimidazoleMethyl-substitutedMethyl group at the 4-position enhances lipophilicity
2-(5-Methylthiazol-2-yl)-1H-benzimidazoleThiazole-substitutedIncorporates thiazole moiety; different biological profile

The structural uniqueness of this compound may influence its biological activity compared to other similar compounds, potentially enhancing its efficacy in therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antiproliferative Studies : A study evaluated multiple benzimidazole derivatives for their antiproliferative activity against cancer cell lines, revealing that those with alkyl chain substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of benzimidazoles found that derivatives similar to this compound displayed potent activity against both bacterial and fungal strains, supporting its potential use in treating infections .

Q & A

Q. What are the common synthetic routes for 2-(6-methylpyridin-3-yl)-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridine derivatives and benzimidazole precursors. Key steps include:

  • Cyclocondensation : Reacting 3-amino-6-methylpyridine with o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
  • Catalytic Optimization : Using anhydrous magnesium chloride and potassium carbonate in methanol/ethyl acetate mixtures to enhance reaction efficiency (yields up to 75% reported) .
  • Purification : Chilling the reaction mixture to 0°C to precipitate the product, followed by recrystallization from ethanol or ethyl acetate .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regioselectivity and substituent positions. For example, the pyridyl methyl group (δ ~2.5 ppm) and benzimidazole protons (δ ~7.2–8.5 ppm) are critical markers .
  • FTIR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental and theoretical C/H/N percentages (error tolerance <0.3%) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize proteins with known benzimidazole interactions (e.g., kinase inhibitors or antimicrobial targets) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, derivatives with thiazole-triazole appendages (e.g., compound 9c ) show enhanced binding to α-glucosidase via hydrogen bonding and π-π stacking .
  • Validation : Compare docking scores with experimental IC50 values to refine predictive models .

Q. What challenges arise in the crystallographic refinement of benzimidazole derivatives, and how can they be addressed?

Methodological Answer:

  • Disorder Handling : The pyridyl and benzimidazole moieties may exhibit rotational disorder. Use SHELXL’s PART and SIMU commands to model partial occupancy .
  • Twinned Data : For high-symmetry crystals (e.g., monoclinic systems), apply twin law matrices (e.g., BASF parameter) in SHELXTL to resolve overlapping reflections .
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., N-H···O/N) using Mercury’s visualization tools to ensure structural plausibility .

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives of this compound?

Methodological Answer:

  • Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl3 to resolve proton broadening caused by hydrogen bonding .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between the pyridyl methyl group and adjacent aromatic protons confirm connectivity .
  • Dynamic Exchange : For tautomerism (e.g., imidazole N-H exchange), perform variable-temperature NMR to slow exchange rates and clarify splitting patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For instance, antimicrobial activity may vary due to solubility differences in DMSO vs. aqueous buffers .
  • Structure-Activity Relationships (SAR) : Isolate substituent effects. Fluorine or chlorine atoms at specific positions (e.g., 5,6-difluoro derivatives) often enhance potency by modulating electron density .
  • Reproducibility : Replicate experiments under standardized conditions (e.g., MIC assays in Mueller-Hinton broth) to validate claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methylpyridin-3-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(6-methylpyridin-3-yl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.